molecular formula C8H3BrFNO2 B1406210 3-Bromo-5-cyano-2-fluorobenzoic acid CAS No. 1520661-92-0

3-Bromo-5-cyano-2-fluorobenzoic acid

Cat. No.: B1406210
CAS No.: 1520661-92-0
M. Wt: 244.02 g/mol
InChI Key: QVDPUYFEYNMYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-cyano-2-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry and materials science due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-2-fluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like diethyl ether and reagents such as n-butyl chloride and magnesium powder .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction times and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-cyano-2-fluorobenzoic acid is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the cyano group allows it to act as an electrophile, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-cyano-2-fluorobenzoic acid is unique due to the combination of bromine, cyano, and fluorine substituents, which confer distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

3-bromo-5-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPUYFEYNMYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-cyano-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-cyano-2-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-cyano-2-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-cyano-2-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-cyano-2-fluorobenzoic acid
Reactant of Route 6
3-Bromo-5-cyano-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.